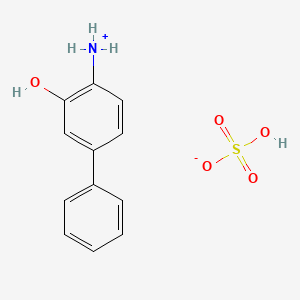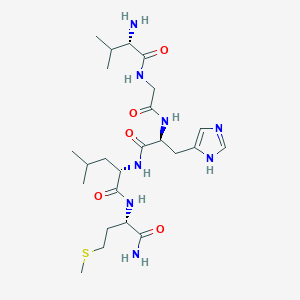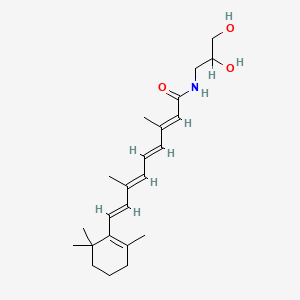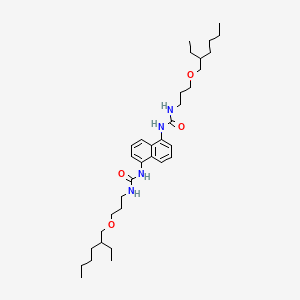![molecular formula C19H16N2OS B14455841 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole CAS No. 76379-35-6](/img/structure/B14455841.png)
2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is a heterocyclic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the use of 2-aminobenzenethiol and 2-aminophenol as starting materials, which undergo a series of reactions to form the desired compound. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can be performed to form more complex heterocyclic structures
Wissenschaftliche Forschungsanwendungen
2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials
Wirkmechanismus
The mechanism of action of 2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole is unique due to its dual benzothiazole and benzoxazole moieties, which confer distinct chemical and biological properties. Similar compounds include:
3-Methyl-3H-benzothiazol-2-one: Known for its antimicrobial properties.
2-Benzothiazolinone, 3-methyl-: Used in the synthesis of various pharmaceuticals.
2(3H)-Benzothiazolone, 3-methyl-, hydrazone: Employed in the development of dyes and pigments.
These compounds share structural similarities but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
76379-35-6 |
|---|---|
Molekularformel |
C19H16N2OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[3-(3-ethyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H16N2OS/c1-2-21-15-9-4-6-11-17(15)23-19(21)13-7-12-18-20-14-8-3-5-10-16(14)22-18/h3-13H,2H2,1H3 |
InChI-Schlüssel |
CMQWUUPOAYMLBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


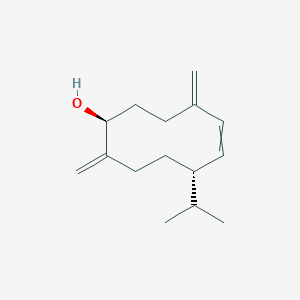

![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
